molecular formula C20H24N4O2 B6440579 N-(4-ethoxyphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide CAS No. 2549026-63-1

N-(4-ethoxyphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide

Cat. No. B6440579
CAS RN: 2549026-63-1
M. Wt: 352.4 g/mol
InChI Key: IPJYYABVQGBOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide (EPOP) is a novel synthetic compound that has been studied for its potential therapeutic effects. EPOP is a small molecule that is composed of an octahydropyrrolo[3,4-b]pyrrole-1-carboxamide core, an ethoxy group, and a pyridine ring. The compound has been studied for its potential to act as an anti-inflammatory, antioxidant, and anti-cancer agent. EPOP has also been investigated for its potential to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.

Scientific Research Applications

Anti-Tubercular Activity

Compound X: has been investigated for its anti-tubercular potential. In a study by Srinivasarao et al., a series of novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM . These findings highlight its potential as a candidate for tuberculosis drug development.

Photophysical Behavior

The photophysical behavior of Compound X has also been explored. In a study by researchers, it exhibited excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase. Techniques such as steady-state, time-resolved, and ultrafast spectroscopies were employed to unravel its intricate photophysical properties .

Catalyst-Free Synthesis of Carbamates

Compound X: serves as a precursor for the synthesis of N-pyridin-2-yl carbamates. A novel catalyst-free method utilizing easily accessible N-hetaryl ureas and alcohols was developed. This environmentally friendly technique enables the efficient synthesis of a wide range of N-pyridin-2-yl carbamates, which find applications in synthetic chemistry .

properties

IUPAC Name

N-(4-ethoxyphenyl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-2-26-17-8-6-16(7-9-17)22-20(25)24-12-10-15-13-23(14-18(15)24)19-5-3-4-11-21-19/h3-9,11,15,18H,2,10,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJYYABVQGBOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC3C2CN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.